molecular formula C7H12N2OS2 B14278939 N-[(Piperidine-1-carbothioyl)sulfanyl]formamide CAS No. 128519-41-5

N-[(Piperidine-1-carbothioyl)sulfanyl]formamide

Cat. No.: B14278939
CAS No.: 128519-41-5
M. Wt: 204.3 g/mol
InChI Key: XCANVFGZHJQCIF-UHFFFAOYSA-N
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Description

N-[(Piperidine-1-carbothioyl)sulfanyl]formamide is a chemical compound with the molecular formula C7H12N2OS2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications . The compound contains a piperidine ring, a carbothioyl group, and a formamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Piperidine-1-carbothioyl)sulfanyl]formamide typically involves the reaction of piperidine with carbon disulfide and formamide under controlled conditions. One common method is the condensation of piperidine with carbon disulfide to form piperidine-1-carbothioyl chloride, followed by the reaction with formamide to yield the desired compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(Piperidine-1-carbothioyl)sulfanyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(Piperidine-1-carbothioyl)sulfanyl]formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Piperidine-1-carbothioyl)sulfanyl]formamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

128519-41-5

Molecular Formula

C7H12N2OS2

Molecular Weight

204.3 g/mol

IUPAC Name

formamido piperidine-1-carbodithioate

InChI

InChI=1S/C7H12N2OS2/c10-6-8-12-7(11)9-4-2-1-3-5-9/h6H,1-5H2,(H,8,10)

InChI Key

XCANVFGZHJQCIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SNC=O

Origin of Product

United States

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